molecular formula C9H15N3 B13318334 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13318334
M. Wt: 165.24 g/mol
InChI Key: ZMLQNZKQCOQMDR-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The "3,4,4-trimethyl" designation indicates methyl substituents at positions 3 and 4 (two methyl groups) on the imidazo[4,5-c]pyridine scaffold. Despite promising activity, imidazo[4,5-c]pyridine derivatives have lagged behind imidazo[1,2-a]pyridines in clinical development, largely due to insufficient structure-activity relationship (SAR) studies and synthetic challenges .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3,4,4-trimethyl-6,7-dihydro-5H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-9(2)8-7(4-5-11-9)10-6-12(8)3/h6,11H,4-5H2,1-3H3

InChI Key

ZMLQNZKQCOQMDR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1)N=CN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the desired imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of corresponding imidazo[4,5-c]pyridine oxides.

    Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.

    Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Class Core Structure Clinical Status Notable Targets SAR Flexibility
Imidazo[4,5-c]pyridine Bicyclic, fused at C4/C5 Preclinical BTK, BRD4 High (C6 tolerance)
Imidazo[4,5-b]pyridine Bicyclic, fused at C4/C5 Preclinical Kinases (e.g., JAK2) Moderate
Imidazo[1,2-a]pyridine Bicyclic, fused at C1/C2 Approved drugs GABA-A, PDE3 Low
Imidazo[4,5-c]quinoline Tricyclic Clinical trials (e.g., I-BET151) BET proteins Moderate

Target-Specific Activity Comparisons

BTK Inhibition

Imidazo[4,5-c]pyridine derivatives exhibit superior Bruton’s tyrosine kinase (BTK) inhibition compared to imidazo[4,5-b]pyridines. For example:

  • Imidazo[4,5-c]pyridine (e.g., compound 81 in ): Achieved IC₅₀ values <10 nM against BTK due to optimized interactions with the hydrophobic ZA channel.
  • Imidazo[4,5-b]pyridine : Showed weaker binding (IC₅₀ >100 nM) due to steric clashes in the WPF shelf region .

BET Protein Binding

The imidazo[4,5-c]quinoline core in I-BET151 (a BET inhibitor) shares mechanistic similarities with imidazo[4,5-c]pyridine. Both form critical hydrogen bonds with Asn140 and water-mediated interactions in BRD4’s Kac site . However, imidazo[4,5-c]pyridine’s smaller size may reduce off-target effects compared to tricyclic analogues.

Table 2: Toxicity Parameters of Selected Compounds

Compound Core Structure LogPS Log VDss Acute Toxicity (LC₅₀)
3,4,4-Trimethyl-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine N/A N/A Not reported
Imidacloprid (neonicotinoid) Imidazo[1,2-a]pyridine -1.8 0.2 High (0.1 mM)
Compound IV Imidazo[1,2-a]pyridine -2.5 -0.3 Low (>1 mM)

Table 3: Substituent Impact on Activity

Compound Substituent at C6 Target Affinity (IC₅₀)
Imidazo[4,5-c]pyridine (81) 3-Cyclopropyl-5-methyl 8 nM (BTK)
Imidazo[4,5-b]pyridine (27f) Pyrimidin-5-ylmethyl 120 nM (JAK2)

Biological Activity

3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure allows for significant interaction with various biological targets. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 18096-48-5

The compound features three methyl groups attached to the imidazole ring, which enhances its chemical reactivity and biological properties compared to similar compounds.

Enzyme Inhibition

Research indicates that 3,4,4-trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits potential as an enzyme inhibitor . Its mechanism typically involves binding to active sites of enzymes or receptors.

  • Aurora Kinase Inhibition : Studies have shown that derivatives of this compound can selectively inhibit Aurora kinases, which are crucial in cell division and have been implicated in cancer progression. For instance:
    • Compound 21c demonstrated binding to the ATP-binding site of Aurora-A with significant inhibitory activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cell lines.

Cell LineIC₅₀ (µM)Reference
MCF73.79
NCI-H46042.30
SF-26812.50

These results indicate a promising cytotoxic effect against several cancer types.

Receptor Modulation

3,4,4-trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has also been studied for its ability to modulate various receptors. Research suggests that it can act on specific neurotransmitter receptors and may influence neurological pathways.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells through apoptosis induction mechanisms.
  • Interaction with Kinases : The binding affinity and selectivity for Aurora kinases were assessed using molecular docking studies that confirmed the compound's potential as a lead in anti-cancer drug development.

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